molecular formula C7H13NO2S B2762198 Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate CAS No. 190063-02-6

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2762198
CAS No.: 190063-02-6
M. Wt: 175.25
InChI Key: QJUCAYHPLVZBJP-GDVGLLTNSA-N
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Description

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a saturated five-membered ring containing sulfur and nitrogen. The (4R)-stereochemistry and 2-methyl substituent define its structural uniqueness.

Properties

IUPAC Name

ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCAYHPLVZBJP-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190063-02-6
Record name ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of cysteine derivatives with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines with different substituents. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common reagents include alkoxides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkoxides, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines with different substituents.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The thiazolidine ring and the ester group play crucial roles in binding to the active sites of enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analog: Ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (CAS 64331-72-2)

Key Differences :

  • Substituents : Additional methyl group at the 2-position (2,2-dimethyl vs. 2-methyl).
  • Molecular Weight : 189.275 vs. 173.23 (target compound).
  • Applications : Used in material science research, such as luminescent materials (e.g., in studies by Qin Yang et al., 2019) .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Molecular Weight Key Applications/Findings
Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate C₇H₁₁NO₂S 2-methyl 173.23 Organic synthesis intermediate
Ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate C₈H₁₅NO₂S 2,2-dimethyl 189.275 Material science research
2-(Trimethylsilyl)ethyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate C₉H₁₇NO₃SSi 2-oxo, silyl ester 267.39 Cosmetic moisturizing agents
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate C₅H₇NO₄ 2-oxo, oxazolidine 145.12 Pharmaceutical intermediates

Functional Group Variations

(a) 2-Oxo Derivatives
  • Example : 2-(Trimethylsilyl)ethyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate ().
  • Impact : The 2-oxo group enhances hydrogen-bonding capacity, making these derivatives suitable for cosmetic applications (e.g., skin hydration) .
(b) Heterocycle Replacement
  • Example : Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate (CAS 144542-43-8, ).
  • Impact : Replacement of sulfur with oxygen (oxazolidine vs. thiazolidine) reduces ring stability but increases polarity, influencing solubility and pharmacokinetics in drug design .
(c) Thiazole vs. Thiazolidine
  • Example : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ().
  • Impact : The unsaturated thiazole ring (vs. saturated thiazolidine) enhances aromaticity, affecting electronic properties and biological activity (e.g., receptor binding in medicinal chemistry) .

Biological Activity

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of cysteine derivatives with ethyl bromoacetate under basic conditions. This reaction leads to the formation of the thiazolidine ring structure, which is pivotal for its biological activity. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its molecular structure.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria were reported between 625 µg/ml to >5000 µg/ml .

Anticancer Potential

Research indicates that thiazolidine derivatives exhibit anticancer activity. This compound has been explored for its potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. The compound's mechanism may involve modulation of signaling pathways that are crucial for tumor growth.

Anti-HIV Activity

A series of thiazolidine compounds have been evaluated for their anti-HIV activity. Although specific data on this compound is limited, related compounds have shown promising results with IC50 values indicating effective inhibition of HIV replication . This suggests a potential avenue for further investigation into the compound's antiviral properties.

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can act on cellular receptors to modulate signaling pathways associated with inflammation and immune responses .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylateEnantiomer with different stereochemistrySimilar antimicrobial properties
Mthis compoundMethyl ester instead of ethylPotentially lower biological activity
Ethyl (4R)-2-ethyl-1,3-thiazolidine-4-carboxylateEthyl substituent at the 2nd positionVariability in biological effects

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazolidine derivatives:

  • Antimicrobial Evaluation : A study reported that various thiazolidines exhibited significant antibacterial activity against multiple strains, supporting the potential use of this compound in treating infections .
  • Anticancer Studies : Research focused on thiazolidines has shown their ability to inhibit tumor growth in vitro and in vivo models. The specific mechanisms involved are still under investigation but suggest a role in apoptosis induction and cell cycle arrest .
  • HIV Inhibition : Compounds structurally related to this compound have shown varying degrees of anti-HIV activity. Further studies are needed to elucidate the exact mechanisms and efficacy of this compound against HIV .

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